5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene
Description
Properties
IUPAC Name |
5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUXPECXTLSPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909179 | |
| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104761-49-1 | |
| Record name | Naphthalene, 5-bromo-8-fluoro-1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a tetrahydronaphthalene (tetralin) backbone, where the aromatic ring is substituted with bromine and fluorine at adjacent positions (Figure 1). The saturated cyclohexane ring reduces aromaticity, influencing reactivity compared to fully aromatic naphthalene derivatives. Key identifiers include:
The absence of hydrogen bond donors and low polarity explain its preference for organic solvents, necessitating stock solutions in dimethyl sulfoxide (DMSO) for biological assays.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis requires introducing bromine and fluorine into a tetralin framework. Two primary strategies emerge:
- Late-Stage Functionalization : Bromination/fluorination of a preformed tetralin derivative.
- Ring Construction : Building the tetralin core from substituted benzene precursors.
Proposed Synthetic Routes
Bromination of 8-Fluoro-1,2,3,4-tetrahydronaphthalene
Step 1: Synthesis of 8-Fluoro-1,2,3,4-tetrahydronaphthalene
- Friedel-Crafts Alkylation : React 4-fluorobenzene with γ-bromobutane using AlCl₃ to form 8-fluoro-1,2,3,4-tetrahydronaphthalene via cyclization.
- Hydrogenation : Partial hydrogenation of 8-fluoronaphthalene over a palladium catalyst could yield the tetralin core, though regioselectivity may vary.
Step 2: Electrophilic Bromination
- Treat 8-fluoro-1,2,3,4-tetrahydronaphthalene with bromine (Br₂) in the presence of FeBr₃. The fluorine’s ortho/para-directing effect should favor bromination at the 5-position.
- Conditions : 0–5°C, dichloromethane solvent, 12-hour reaction.
Challenges : Competitive bromination at other positions and over-bromination. Purification via column chromatography (hexane/ethyl acetate) would isolate the desired product.
Suzuki-Miyaura Coupling on a Prefunctionalized Core
Step 1: Boronic Acid Preparation
- Lithiate 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene using n-butyllithium, followed by treatment with trimethyl borate to form the corresponding boronic acid.
Step 2: Cross-Coupling
- React the boronic acid with a brominated partner under Pd(PPh₃)₄ catalysis. While this method is speculative, analogous coupling reactions are common in tetralin derivatization.
Directed ortho-Metalation (DoM)
Applications in Medicinal Chemistry
Scientific Research Applications
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene are best contextualized against analogous tetrahydronaphthalene derivatives. Key comparisons include:
Substituent Position and Halogen Effects
- 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1804408-87-4):
- Molecular weight: 248.05 g/mol.
- The methoxy group at position 8 enhances electron density in the aromatic ring, increasing susceptibility to electrophilic attack compared to the electron-withdrawing fluorine substituent in 5-bromo-8-fluoro derivatives. This difference significantly alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where methoxy-substituted analogs exhibit faster coupling kinetics.
- 8-Bromo-5-nitro-naphthalene-1-carboxylic acid :
Physicochemical Properties
The table below summarizes critical properties of selected tetrahydronaphthalene analogs:
Key Observations :
Biological Activity
5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on a tetrahydronaphthalene backbone. These halogen atoms impart distinct electronic properties that enhance its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound primarily involves its role as a precursor in the synthesis of various bioactive compounds. Its mechanism of action can be summarized as follows:
- Inhibition of Chemokine Receptors : The compound is utilized in the synthesis of sulfonamides that inhibit the chemokine receptor CCR8. This receptor plays a crucial role in mediating inflammatory responses associated with conditions such as asthma and rheumatoid arthritis.
- Anticancer Potential : Research indicates that derivatives of this compound exhibit potential anticancer activity. For instance, studies have shown its effectiveness against various cancer types including glioblastoma multiforme and hepatocellular carcinoma .
Applications in Medicinal Chemistry
The compound serves as a versatile building block in medicinal chemistry. It is involved in:
- Synthesis of Bioactive Molecules : this compound is used to create sulfonamide derivatives that target specific receptors for therapeutic effects .
- Drug Design : The unique properties of the compound facilitate the design of drugs with improved efficacy and reduced side effects through bioisosterism—substituting hydrogen atoms with halogens to enhance binding affinity to biological targets .
Table 1: Summary of Biological Activities
Notable Research Findings
- Inhibition Studies : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of CCR8-mediated pathways in vitro. This suggests potential therapeutic applications for allergic and autoimmune diseases.
- Antitumor Activity : Another investigation reported that certain analogs exhibited cytotoxic effects against several cancer cell lines. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells .
- Material Science Applications : Beyond medicinal chemistry, this compound has been explored for its electronic properties in materials science. Its unique structure allows for potential applications in developing novel materials with specific electronic characteristics.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene, and how does solvent choice influence reaction efficiency?
- The compound can be synthesized via bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with AIBN as a radical initiator, as demonstrated in analogous naphthalene derivatives . Fluorination may involve halogen-exchange reactions or electrophilic substitution using fluorinating agents like Selectfluor. Solvent polarity and stability (e.g., CCl₄ for radical reactions) are critical to minimize side reactions and improve yields .
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- Key techniques include:
- Mass Spectrometry (MS): High-resolution EI-MS or ESI-MS for molecular ion confirmation (e.g., m/z 210.0044 for [M]⁺) .
- NMR: ¹H/¹³C NMR to assign substituent positions (e.g., fluorine-induced deshielding in ¹⁹F NMR).
- GC-MS: For purity assessment and fragmentation pattern analysis .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Store at 0–6°C in airtight, light-resistant containers to prevent decomposition via radical pathways or halogen loss. Avoid prolonged exposure to moisture .
Q. Which analytical methods are suitable for quantifying trace impurities in this compound?
- Use HPLC with UV detection (λ = 254 nm) for halogenated analogs or GC-MS with internal standards. Purity thresholds (>95%) can be validated via comparative retention times and spectral matching .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination/fluorination of the tetrahydronaphthalene scaffold?
- Regioselectivity is influenced by electronic and steric factors. For bromination at the 5-position, radical stabilization via the tetralin ring’s conjugation directs NBS/AIBN reactivity . Fluorination at the 8-position may require directing groups (e.g., methoxy) or meta-directing effects of adjacent halogens . Computational modeling (DFT) can predict reactive sites but was not explicitly referenced in the evidence.
Q. How should researchers interpret discrepancies in spectral data for fluorinated naphthalene derivatives?
- Contradictions in NMR or MS data (e.g., unexpected shifts or fragmentation) may arise from isotopic variations (⁷⁹Br vs. ⁸¹Br), solvent interactions, or conformational isomers. Cross-validate with synthetic controls and literature benchmarks .
Q. What strategies resolve contradictions between experimental and literature-reported synthetic yields?
- Re-evaluate reaction parameters (temperature, stoichiometry, catalyst loading). For example, a reported yield disparity in fluorination () was addressed by optimizing reaction time and purification methods. Document procedural deviations rigorously .
Q. How does solvent selection impact the scalability of halogenation reactions?
- Non-polar solvents (CCl₄) favor radical mechanisms but pose environmental/toxicity concerns. Alternatives like acetonitrile or DCM may require adjusted initiator concentrations. Solvent recycling protocols should be developed for large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
